molecular formula C26H33N5O4 B8091887 Dabigatran impurity H

Dabigatran impurity H

Cat. No.: B8091887
M. Wt: 479.6 g/mol
InChI Key: VHQNKPIHNBKDDL-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a prodrug for dabigatran, an anticoagulant used to prevent strokes and systemic embolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate involves multiple stepsThe final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by being metabolized into dabigatran, which inhibits thrombin, a key enzyme in the blood coagulation pathway. This inhibition prevents the formation of blood clots, thereby reducing the risk of stroke and systemic embolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate is unique due to its specific structure, which allows it to be effectively converted into dabigatran. This conversion is crucial for its anticoagulant properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQNKPIHNBKDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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